molecular formula C11H13NO3 B1595713 Methyl 2-(dimethylcarbamoyl)benzoate CAS No. 26593-43-1

Methyl 2-(dimethylcarbamoyl)benzoate

Cat. No. B1595713
CAS RN: 26593-43-1
M. Wt: 207.23 g/mol
InChI Key: HJPZFXYWMRWNHV-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylcarbamoyl)benzoate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 .


Molecular Structure Analysis

Methyl 2-(dimethylcarbamoyl)benzoate contains a total of 31 bonds, including 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 tertiary amide .

Scientific Research Applications

Pharmacology

Methyl 2-(dimethylcarbamoyl)benzoate: is utilized in pharmacological research due to its potential bioactive properties. It serves as a precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Agriculture

In the agricultural sector, this compound is explored for its use as a biopesticide. Its efficacy against a range of agricultural pests makes it a candidate for integrated pest management, offering a more environmentally safe alternative to synthetic chemical pesticides .

Medical Research

Medical researchers are interested in Methyl 2-(dimethylcarbamoyl)benzoate for its role in the synthesis of pharmaceuticals. It’s a building block for creating medical products, and its derivatives are being studied for their interaction with various biological receptors .

Industrial Applications

Chemical engineers may employ Methyl 2-(dimethylcarbamoyl)benzoate in the development of industrial processes. Its properties can be harnessed for the synthesis of complex organic compounds, which are crucial in manufacturing a wide range of chemical products .

Environmental Applications

This compound’s role in environmental science is under investigation, particularly in the development of environmentally friendly materials and chemicals that reduce harmful emissions and waste during production processes .

Biochemistry Research

In biochemistry, Methyl 2-(dimethylcarbamoyl)benzoate is used as a reference standard to ensure accurate biochemical assays and research outcomes. It helps in understanding the biochemical pathways and interactions at the molecular level .

Organic Synthesis

Organic chemists utilize Methyl 2-(dimethylcarbamoyl)benzoate as a precursor in multistep synthesis reactions. It’s a versatile substrate that can lead to the formation of various organic derivatives, playing a significant role in the development of new synthetic methodologies .

Chemical Engineering

In chemical engineering, this compound is integral to process optimization. It’s used in the design and scaling up of chemical processes, ensuring efficiency and safety in the production of chemicals on an industrial scale .

properties

IUPAC Name

methyl 2-(dimethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)8-6-4-5-7-9(8)11(14)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPZFXYWMRWNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181156
Record name Phthalamic acid, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(dimethylcarbamoyl)benzoate

CAS RN

26593-43-1
Record name Phthalamic acid, N,N-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026593431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalamic acid, N,N-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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